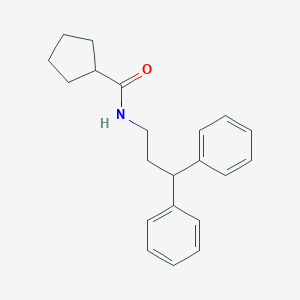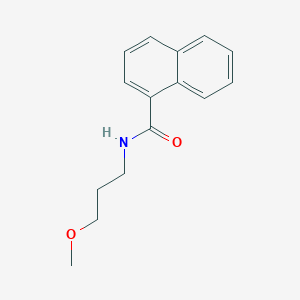![molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, by binding to their active sites. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have various effects on the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to exhibit anti-inflammatory and anti-tumor properties, which can have various effects on the body.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit unique properties that make it a potential drug candidate for the treatment of various diseases. However, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have low bioavailability, which can limit its effectiveness as a drug candidate.
Future Directions
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has the potential to be a valuable drug candidate for the treatment of various diseases. Future research should focus on improving the synthesis methods to increase the purity and yield of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. In addition, further studies should be conducted to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Future research should also focus on developing more advanced purification techniques to improve the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Finally, future research should focus on developing more effective delivery methods to improve the bioavailability of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide.
Synthesis Methods
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with sulfanilamide. Another method involves the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with p-toluene sulfonamide. These methods have been reported to yield high purity N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. However, the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be improved by using more advanced purification techniques.
Scientific Research Applications
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been extensively studied in scientific research due to its unique properties. It has been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties. Due to its unique properties, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
Product Name |
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide |
|---|---|
Molecular Formula |
C18H15FN2O4S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22) |
InChI Key |
MWQVCKRUSGVANJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)


